molecular formula C21H22N2O2SSe B15191339 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- CAS No. 172255-98-0

4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo-

Cat. No.: B15191339
CAS No.: 172255-98-0
M. Wt: 445.4 g/mol
InChI Key: ZELMSKHZESQYTQ-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- is a complex organic compound featuring a pyrimidinone core with various substituents, including a phenylmethoxy group, a phenylseleno group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidinone Core: Starting from a suitable pyrimidine precursor, the core structure is formed through cyclization reactions.

    Introduction of the Thioxo Group: The thioxo group is introduced via thiation reactions, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Attachment of the Phenylmethoxy Group: This step involves the alkylation of the pyrimidinone core with a phenylmethoxy halide under basic conditions.

    Incorporation of the Phenylseleno Group: The phenylseleno group is typically introduced through a selenation reaction, using reagents such as diphenyl diselenide in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylseleno group can undergo oxidation to form selenoxide derivatives.

    Reduction: The thioxo group can be reduced to a thiol group under suitable conditions.

    Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for biological targets. The presence of the phenylseleno group is particularly interesting due to its potential biological activity.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The thioxo and phenylseleno groups are of particular interest for their potential antioxidant and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylseleno group can participate in redox reactions, potentially affecting cellular oxidative stress levels. The thioxo group can interact with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-oxo-: Similar structure but with an oxo group instead of a thioxo group.

    4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylthio)-2-thioxo-: Similar structure but with a phenylthio group instead of a phenylseleno group.

Uniqueness

The presence of both the phenylseleno and thioxo groups in 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo- makes it unique. These groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This detailed overview should provide a comprehensive understanding of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-6-(phenylseleno)-2-thioxo-

Properties

CAS No.

172255-98-0

Molecular Formula

C21H22N2O2SSe

Molecular Weight

445.4 g/mol

IUPAC Name

1-(phenylmethoxymethyl)-6-phenylselanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C21H22N2O2SSe/c1-15(2)18-19(24)22-21(26)23(14-25-13-16-9-5-3-6-10-16)20(18)27-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,22,24,26)

InChI Key

ZELMSKHZESQYTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

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